N-benzyl-2-tosylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-13-7-9-15(10-8-13)21(19,20)12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGXFKCPSZORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322366 | |
| Record name | N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330173-08-5 | |
| Record name | N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401322366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of N Benzyl 2 Tosylacetamide Reactivity
Elucidation of Reaction Mechanisms
No published studies have proposed or identified specific intermediates or transition states involved in the reactions of N-benzyl-2-tosylacetamide. The elucidation of such species typically requires extensive experimental and computational studies, which have not been reported for this compound.
While the reactivity of related N-benzyl acetamide (B32628) compounds is known to be influenced by the choice of solvents and reagents, specific studies detailing these effects on the reaction pathways of this compound are absent from the current body of scientific literature.
Kinetic Studies and Reaction Rate Analysis
A search for kinetic data, such as reaction rates, rate constants, and activation energies for reactions involving this compound, did not yield any specific results. Such studies are crucial for understanding the factors that control the speed and outcome of chemical transformations.
Isotopic Labeling Studies in Mechanistic Exploration
Isotopic labeling is a powerful technique for probing reaction mechanisms. However, no studies employing isotopic labeling, such as with deuterium (B1214612) or carbon-13, to investigate the mechanistic details of this compound reactivity have been documented.
Applications of N Benzyl 2 Tosylacetamide As a Building Block in Organic Synthesis
Precursor to Biologically Relevant Scaffolds
The unique structural features of N-benzyl-2-tosylacetamide make it an intriguing starting material for the synthesis of scaffolds with potential biological relevance. Its ability to undergo specific cyclization and coupling reactions opens pathways to diverse molecular frameworks.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. thieme-connect.comnih.gov While direct intramolecular cyclization of this compound itself is not widely documented, related N-tosyl amides serve as effective precursors for heterocyclic synthesis. For instance, research has shown that N-tosylacetamides can undergo rhodium-catalyzed ortho C-H olefination to produce benzofused five-membered cyclic sulfonamides. Another relevant transformation involves the reaction of this compound with methyl but-2-enoate, which, through a Michael addition followed by cyclization, yields a substituted piperidine-2,6-dione, a nitrogen-containing heterocyclic system. thieme-connect.de
Furthermore, the Povarov reaction, a powerful method for synthesizing tetrahydroquinolines, often utilizes N-aryl imines and electron-rich olefins. nih.govmdpi.comjst.org.in The aza-Wacker/Povarov reaction sequence provides another route to complex nitrogen heterocycles, such as hexahydro-cyclopenta[b]quinolines, from anilines and dienes. researchgate.net Although this compound is not a direct substrate in these specific named reactions, its core structure is related to the types of activated amides and amines that participate in complex cyclizations. For example, a derivative, N-(4-(4-Allyl-1-oxo-1H-isochromen-3-yl)phenyl)-N-tosylacetamide, has been synthesized through dual gold and palladium catalysis, showcasing the utility of the N-tosylacetamide moiety in building complex heterocyclic systems. acs.org
| Starting Material | Reaction Type | Resulting Heterocycle |
| N-Tosylacetamide | Rh(III)-catalyzed C-H olefination | Benzofused cyclic sulfonamide |
| This compound & Methyl but-2-enoate | Michael addition/cyclization | 1-Benzyl-4-methyl-3-(4-tosyl)piperidine-2,6-dione thieme-connect.de |
| Anilines and 1,6-dienes | aza-Wacker/Povarov reaction | Hexahydro-cyclopenta[b]quinoline researchgate.net |
| Allyl-2-((4-((N,4-dimethylphenyl)sulfonamide)phenyl)ethynyl)benzoate | Au/Pd dual catalysis | N-(4-(4-Allyl-1-oxo-1H-isochromen-3-yl)phenyl)-N-tosylacetamide acs.org |
Construction of Complex Amide Structures
This compound is an excellent substrate for the synthesis of more complex amides via transamidation. The electron-withdrawing nature of the N-tosyl group activates the amide bond towards nucleophilic attack, facilitating the exchange of the amide's nitrogen substituent. This transformation can be achieved under mild, catalyst-free, and metal-free conditions. thieme-connect.comthieme-connect.com
Research has demonstrated that this compound and related N-benzyl-N-tosyl amides react smoothly with a wide variety of primary and secondary amines in ethanol (B145695) to afford new secondary and tertiary amides in high yields. thieme-connect.com This method is highly chemoselective, as N-nucleophiles react in preference to O-nucleophiles, allowing for the successful transamidation with amino alcohols. thieme-connect.com The reaction is effective with a diverse range of amines, including cyclic amines like piperidine, primary amines such as benzylamine (B48309) and propargylamine, and sterically hindered amines like 1-adamantylamine. thieme-connect.com
| Amine Nucleophile | Product | Yield (%) | Reference |
| Piperidine | N-acetylpiperidine | 99 | thieme-connect.com |
| Morpholine | N-acetylmorpholine | 98 | thieme-connect.com |
| Benzylamine | N-benzylacetamide | 95 | thieme-connect.com |
| Propargylamine | N-propargylacetamide | 97 | thieme-connect.com |
| Cyclohexylamine | N-cyclohexylacetamide | 98 | thieme-connect.com |
| 1-Adamantylamine | N-(1-adamantyl)acetamide | 94 | thieme-connect.com |
Reagent in Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.orgmdpi.com Prominent examples include the Ugi and Passerini reactions. organic-chemistry.orgwikipedia.org The Ugi four-component reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgabq.org.br Similarly, the Passerini reaction combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov
Despite the power of MCRs to rapidly generate molecular complexity from simple precursors, the direct application of this compound as a primary component in major MCRs like the Ugi or Passerini reactions is not extensively reported in the scientific literature. wikipedia.orgsemanticscholar.orgnih.govnih.gov The specific reactivity profile of this compound may not be fully compatible with the standard mechanistic pathways of these reactions, which often rely on the formation of imine and nitrilium ion intermediates. organic-chemistry.org However, peptoids with a related N-benzyl-2-(N-benzylamido)acetamide structure have been successfully synthesized using Ugi four-component reactions, where benzylamine, formaldehyde, benzyl (B1604629) isocyanide, and various carboxylic acids were used as the inputs. abq.org.br This indicates that the core acetamide (B32628) structure is accessible through MCRs, even if this compound itself is not a typical starting component.
Enabling Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental operations in organic synthesis, and this compound is equipped with multiple sites that allow for such transformations. The tosyl and benzyl groups can be viewed as protecting groups that can be selectively removed, while the activated amide bond allows for complete replacement of the nitrogen moiety.
The most notable FGI is the transamidation reaction, which converts this compound into a different amide, as detailed in section 5.1.2. thieme-connect.comthieme-connect.com This reaction effectively exchanges one amide for another under mild conditions.
Beyond transamidation, the individual protecting groups can be cleaved:
N-Tosyl Group Removal: The tosyl group is a robust protecting group for amines, but it can be removed under specific reductive or acidic conditions to yield the corresponding secondary amine. Reductive cleavage of N-tosylamides can be achieved using reagents like lithium and a catalytic amount of naphthalene (B1677914). organic-chemistry.org Alternatively, strong acidic conditions, such as heating with concentrated H₂SO₄ or 33% HBr in acetic acid, can also effect N-detosylation. rsc.org
N-Benzyl Group Removal: The N-benzyl group is commonly removed by catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. sciencemadness.org The cleavage of the C-N bond yields the primary amide. This deprotection is often performed in an acidified solution to prevent the basic amine product from poisoning the catalyst. sciencemadness.org
N-Deacetylation: The acetyl group can be cleaved to reveal the parent N-benzyl-4-methylbenzenesulfonamide. This has been accomplished using diisobutylaluminium hydride (DIBAL-H) at 0 °C, providing the de-acetylated product in high yield. rsc.org
These transformations highlight the utility of this compound as a stable precursor from which multiple other functionalities can be accessed.
| Transformation | Reagent(s) | Functional Group Formed | Reference |
| Transamidation | Various Amines / EtOH | New Secondary/Tertiary Amide | thieme-connect.comthieme-connect.com |
| N-Deacetylation | DIBAL-H | Secondary Sulfonamide (N-benzyl-4-methylbenzenesulfonamide) | rsc.org |
| N-Tosyl Group Cleavage | Li, naphthalene (cat.) | Secondary Amine | organic-chemistry.org |
| N-Benzyl Group Cleavage | H₂, Pd/C | Primary Amide | sciencemadness.org |
Spectroscopic and Computational Characterization for Structural Elucidation and Mechanistic Insight
Computational Chemistry and Density Functional Theory (DFT)
Without primary scientific literature to draw upon, any attempt to create the requested article would result in a fabrication of data, which is a serious breach of scientific and ethical standards. It is crucial to base scientific documentation on peer-reviewed and published research to ensure accuracy and reliability.
Further research and publication by the scientific community would be required to provide the necessary data for a comprehensive analysis of N-benzyl-2-tosylacetamide.
Conformational Analysis and Rotational Barriers
The structural dynamics of this compound are largely dictated by the rotational freedom around its single bonds. Computational conformational analysis has identified several low-energy structures, highlighting the molecule's inherent flexibility. The interplay of steric and electronic effects gives rise to a complex potential energy surface with multiple minima corresponding to stable conformers.
Further complexity is introduced by the rotations of the benzyl (B1604629) and tosyl groups. The energy barriers for these rotations determine the spatial orientation of the aromatic rings, which in turn influences intermolecular interactions in a condensed phase. Density Functional Theory (DFT) calculations are a powerful tool for mapping these rotational energy profiles and identifying the transition states that connect different conformers. nih.gov By calculating the Gibbs free energy of the lowest-energy conformer and the relevant transition state, a theoretical value for the rotational barrier can be determined. nih.gov
Below is a representative data table illustrating the kind of results obtained from such a computational analysis, showing the relative energies of different hypothetical conformers.
| Conformer | Dihedral Angle (°)(Cα-N-C=O) | Relative Energy (kcal/mol) |
| A | 0 (cis) | 2.5 |
| B | 180 (trans) | 0.0 |
| C | 60 | 5.8 |
| D | 120 | 4.2 |
This table is illustrative and based on typical values for similar amide structures.
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO)
The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are fundamental indicators of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net
A smaller HOMO-LUMO gap generally signifies a molecule that is more easily polarized and thus more chemically reactive. mdpi.com The HOMO, representing the ability to donate an electron, is typically localized on the more electron-rich parts of the molecule. Conversely, the LUMO, indicating the ability to accept an electron, is found in electron-deficient regions. For this compound, the HOMO is expected to have significant contributions from the aromatic rings and the amide nitrogen, while the LUMO is likely centered on the tosyl group and the carbonyl carbon.
Quantum chemical parameters derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative predictions of the molecule's reactivity. mdpi.comnih.gov These descriptors are invaluable for understanding how this compound might interact with other chemical species in a reaction.
The following interactive table presents hypothetical HOMO and LUMO energies and the calculated energy gap for this compound, illustrating the type of data generated from electronic structure calculations.
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| Energy Gap (ΔE) | 5.62 |
These values are representative and would be determined specifically for this compound through DFT calculations.
Simulation of Spectroscopic Data for Comparison with Experimental Results
A crucial aspect of computational chemistry is the ability to simulate spectroscopic data, which can then be compared with experimental measurements to validate the theoretical model. For this compound, the simulation of infrared (IR) and nuclear magnetic resonance (NMR) spectra is particularly informative.
Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a geometry optimization. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as the C=O stretch of the amide, the S=O stretches of the tosyl group, and the various C-H and C-C vibrations of the aromatic rings. By comparing the calculated spectrum with an experimental one, researchers can confirm the presence of specific functional groups and gain confidence in the computed molecular geometry.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts are highly sensitive to the electronic environment of each nucleus and therefore provide a stringent test of the accuracy of the computed molecular structure and conformation. scielo.brresearchgate.net Discrepancies between simulated and experimental spectra can point to the influence of solvent effects or dynamic processes that are not fully captured by the theoretical model. This comparative approach is a powerful strategy for achieving a detailed and accurate structural elucidation of molecules like this compound in solution. scielo.br
Q & A
Basic: What are the standard methods for synthesizing and characterizing N-benzyl-2-tosylacetamide?
Answer:
The synthesis typically involves a multi-step organic reaction, such as the condensation of benzylamine with a tosyl-protected acetamide precursor. A common approach includes refluxing reactants in ethanol with stoichiometric control, followed by recrystallization for purification . Characterization relies on NMR (¹H/¹³C), IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), and mass spectrometry to confirm molecular weight and structural integrity . For reproducibility, experimental protocols should detail solvent ratios, temperature, and purification steps, adhering to guidelines for reporting synthetic procedures .
Advanced: How can reaction conditions be optimized for higher yields in this compound synthesis?
Answer:
Advanced optimization may involve phase-transfer catalysis (e.g., benzyl chloride alkylation with KOH in toluene) or microwave-assisted synthesis to reduce reaction time . Kinetic studies (e.g., GC monitoring) and solvent polarity adjustments (e.g., DMF vs. ethanol) can enhance regioselectivity. Computational tools like DFT calculations help predict transition states and stabilize intermediates . Ensure rigorous control of moisture and oxygen-sensitive steps, as tosyl groups are prone to hydrolysis .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H NMR : Identify benzyl protons (δ 4.3–4.5 ppm) and tosyl methyl groups (δ 2.4 ppm).
- ¹³C NMR : Confirm amide carbonyl (δ ~165–170 ppm) and aromatic carbons.
- IR : Detect amide I/II bands and sulfonyl (S=O) stretches (~1350–1150 cm⁻¹).
- X-ray crystallography (e.g., ORTEP-3 software) resolves stereochemistry and crystal packing . Cross-reference data with NIST Chemistry WebBook for validation .
Advanced: How can conformational analysis resolve discrepancies in reported spectral data for this compound derivatives?
Answer:
Discrepancies may arise from rotational isomerism or solvent effects. Use variable-temperature NMR to probe dynamic equilibria or DFT calculations (e.g., Gaussian) to model conformers . Compare experimental and simulated spectra to identify dominant conformations. For crystallographic conflicts, re-refine diffraction data using software like Olex2 and validate against deposition standards .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
- Avoid contact with strong acids/bases to prevent tosyl group degradation.
- Dispose of waste via approved chemical protocols (e.g., neutralization before landfill) .
Advanced: How can thermal stability and degradation kinetics of this compound be studied?
Answer:
Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and activation energies. Fit data to kinetic models (e.g., Flynn-Wall-Ozawa) to predict shelf-life. For degradation products, use LC-MS/MS to identify byproducts and assess environmental persistence .
Basic: How should researchers validate the purity of synthesized this compound?
Answer:
- HPLC/GC with internal standards to quantify impurities (<0.5%).
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Cross-check melting points and spectral data against literature .
Advanced: What computational methods support the design of this compound derivatives for medicinal applications?
Answer:
- Molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., enzymes or receptors) .
- ADMET prediction tools (e.g., SwissADME) to assess bioavailability and toxicity.
- QSAR models to correlate substituent effects with bioactivity .
Basic: How to address contradictions in reported synthetic yields for similar acetamide derivatives?
Answer:
Re-evaluate variables:
- Catalyst loading (e.g., phase-transfer agents in benzylation ).
- Solvent polarity (aprotic vs. protic solvents).
- Reaction time/temperature (kinetic vs. thermodynamic control).
Document all parameters meticulously and replicate using standardized protocols .
Advanced: What emerging analytical techniques improve uncertainty quantification in this compound studies?
Answer:
- Non-targeted analysis (NTA) with high-resolution MS and machine learning to deconvolute complex mixtures .
- Uncertainty propagation models (e.g., Monte Carlo simulations) for error margins in kinetic data.
- Collaborative inter-laboratory studies to establish reproducibility benchmarks .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
